REACTION_SMILES
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[CH2:33]1[CH2:34][O:35][CH2:36][CH2:37][NH:38]1.[n:1]1[c:2](-[c:7]2[c:8](-[c:15]3[cH:16][cH:17][n:18][c:19]4[cH:20][c:21]([O:25][CH2:26][CH2:27][O:28][S:29]([CH3:30])(=[O:31])=[O:32])[cH:22][cH:23][c:24]34)[c:9]3[n:10]([n:11]2)[CH2:12][CH2:13][CH2:14]3)[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2](-[c:7]2[c:8](-[c:15]3[cH:16][cH:17][n:18][c:19]4[cH:20][c:21]([O:25][CH2:26][CH2:27][N:38]5[CH2:33][CH2:34][O:35][CH2:36][CH2:37]5)[cH:22][cH:23][c:24]34)[c:9]3[n:10]([n:11]2)[CH2:12][CH2:13][CH2:14]3)[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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CS(=O)(=O)OCCOc1ccc2c(-c3c(-c4ccccn4)nn4c3CCC4)ccnc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OCCOc1ccc2c(-c3c(-c4ccccn4)nn4c3CCC4)ccnc2c1
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Name
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Type
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product
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Smiles
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c1ccc(-c2nn3c(c2-c2ccnc4cc(OCCN5CCOCC5)ccc24)CCC3)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |